3,4-Dichloro-2-methylbenzoic acid

Description

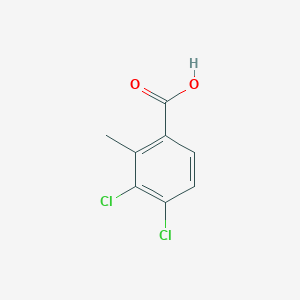

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUROIIFOJVQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298884 | |

| Record name | 3,4-Dichloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5252-99-3 | |

| Record name | 3,4-Dichloro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5252-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dichloro 2 Methylbenzoic Acid and Analogues

Classical Organic Synthesis Approaches

Classical synthetic routes to 3,4-dichloro-2-methylbenzoic acid typically involve multi-step processes that rely on fundamental organic transformations.

A primary classical approach involves the direct halogenation of a substituted toluene (B28343) precursor. The reaction of benzene (B151609) and its derivatives with chlorine or bromine in the presence of a catalyst, such as aluminum chloride or iron, results in the substitution of a hydrogen atom on the ring with a halogen. libretexts.org These reactions are typically conducted at room temperature. libretexts.org For instance, starting with methylbenzene (toluene), chlorination can introduce chlorine atoms onto the aromatic ring. The methyl group directs incoming substituents to the 2 and 4 positions. libretexts.org To achieve the desired 3,4-dichloro substitution pattern on a 2-methylbenzoic acid framework, one might start with a precursor that already contains some of the required substituents, guiding the subsequent halogenation steps. However, controlling the regioselectivity to obtain the precise 3,4-dichloro isomer can be challenging and often results in a mixture of products that require separation.

An alternative halogenation strategy begins with a precursor like p-toluic acid. In one documented synthesis of a related compound, 3,5-dichloro-4-methylbenzoic acid, p-toluic acid is dissolved in dichloromethane, and aluminum chloride is added. chemicalbook.com Chlorine gas is then bubbled through the mixture while maintaining a low temperature. chemicalbook.com This method, while effective for the 3,5-dichloro isomer, highlights the principle of using a Lewis acid catalyst to facilitate the electrophilic aromatic substitution of chlorine onto a toluic acid derivative. A similar principle could be adapted for the synthesis of the 3,4-dichloro isomer by selecting an appropriate starting material and reaction conditions.

A common and often high-yielding method for preparing this compound is the oxidation of the corresponding methyl-substituted dichlorobenzene, specifically 1,2-dichloro-3-methylbenzene. nist.govnih.govmolport.commanchesterorganics.com Aromatic carboxylic acids can be synthesized through the vigorous oxidation of alkylbenzenes using agents like chromic acid or potassium permanganate. embibe.com

In a typical procedure, the oxidation of the methyl group to a carboxylic acid is performed using a strong oxidizing agent. For example, a general method for the oxidation of alcohols to carboxylic acids involves using a gold nanoparticle catalyst on a titanium dioxide support with oxygen and sodium hydroxide (B78521) in water at elevated temperature and pressure. chemicalbook.com After the reaction, the mixture is acidified to a low pH to precipitate the carboxylic acid product. chemicalbook.com While this specific catalytic method is described for alcohols, the principle of oxidizing a side chain on an aromatic ring to a carboxylic acid is a well-established transformation.

| Starting Material | Oxidizing Agent/Catalyst | Product |

| 1,2-Dichloro-3-methylbenzene | Strong Oxidizing Agent (e.g., KMnO4) | This compound |

| Substituted Alcohols | Au NCs/TiO2, O2, NaOH | Corresponding Carboxylic Acid chemicalbook.com |

Carboxylation reactions offer a direct route to introduce a carboxylic acid group onto a halogenated aromatic compound. One established method involves the formation of a Grignard reagent from a halogenated aromatic, which is then reacted with carbon dioxide. embibe.com For instance, a dihalogenated toluene could be converted to its organomagnesium derivative and subsequently carboxylated.

Another approach is through lithiation followed by carboxylation. This involves reacting the halogenated aromatic with a strong base, like an organolithium reagent, to replace a halogen atom with lithium. The resulting aryllithium species is then quenched with carbon dioxide to form the carboxylic acid. This method has been applied in the synthesis of various benzoic acid derivatives.

A related procedure describes the synthesis of 2-bromo-3-methylbenzoic acid where 2-bromo-4-nitrotoluene (B188816) is reacted with potassium cyanide in aqueous 2-ethoxyethanol, followed by acidification. orgsyn.org This nitrile hydrolysis pathway provides another classical route to a carboxylic acid group on a substituted aromatic ring.

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly utilizes catalytic methods to enhance efficiency, selectivity, and environmental compatibility.

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools in organic synthesis. mdpi.com For instance, a palladium-catalyzed Suzuki coupling can be used to form carbon-carbon bonds between an organoboron compound and a halide. google.com A patent describes a method for preparing 4-bromoacetyl-2-methyl benzoic acid methyl ester which involves a palladium-catalyzed reaction between a bromo-substituted methyl benzoate (B1203000) and potassium vinylfluoroborate or vinylboric acid. google.com This illustrates the utility of palladium catalysis in constructing complex benzoic acid derivatives.

Another example is the Heck reaction, which can be used to form intramolecular carbon-carbon bonds. mdpi.com While these coupling reactions are highly versatile, for a relatively simple molecule like this compound, they might represent a less direct approach compared to classical methods.

Oxidative carboxylation represents an advanced catalytic approach that aims to directly introduce a carboxyl group onto an aromatic C-H bond. wikipedia.org This is often achieved using carbon monoxide and an oxidant, catalyzed by a transition metal complex. wikipedia.org While direct C-H carboxylation of unactivated arenes is a significant challenge, recent research has shown progress in this area. researchgate.net One strategy involves an iridium-catalyzed C-H borylation followed by a copper-catalyzed carboxylation of the resulting organoboron intermediate. researchgate.net

Another related area is oxidative chlorination, where a starting material is protected at one position, chlorinated, and then deprotected. acs.org This method has been used to synthesize intermediates like 2,6-dichlorotoluene (B125461) with high selectivity. acs.org While not a direct carboxylation, this highlights the use of strategic protection and catalytic steps to achieve specific substitution patterns. The development of a direct and selective oxidative carboxylation of 1,2-dichloro-3-methylbenzene to this compound would be a highly efficient and atom-economical synthetic route.

Biocatalytic Approaches to Benzoic Acid Derivatives

Biocatalysis offers a promising and sustainable alternative to traditional chemical synthesis for producing benzoic acid derivatives. researchgate.net These methods often utilize whole-cell systems or isolated enzymes to perform specific chemical transformations under mild conditions. researchgate.netresearchgate.net

One notable approach involves the use of microorganisms engineered with specific enzymatic pathways. For example, researchers have developed a coenzyme-A (CoA) free multi-enzyme cascade in Escherichia coli for the synthesis of 4-hydroxybenzoic acid (4HBA) from L-tyrosine. researchgate.net This engineered pathway demonstrated a high conversion rate of over 85%. researchgate.net Similarly, benzoic acid has been synthesized from L-phenylalanine with approximately 90% conversion using an artificial enzymatic cascade. researchgate.net These biocatalytic routes often exhibit high selectivity and reduce the need for harsh reagents and reaction conditions. researchgate.net

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic processes for benzoic acid and its derivatives. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free and Aqueous Media Syntheses

Conducting reactions in solvent-free conditions or in aqueous media is a key aspect of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

Solvent-free esterification of substituted benzoic acids has been successfully demonstrated using solid acid catalysts like modified Montmorillonite (B579905) K10 clay. ijstr.orgepa.gov In these reactions, equimolar amounts of the carboxylic acid and an alcohol are reacted in the presence of the catalyst at reflux temperature, leading to high yields of the corresponding ester. ijstr.org The catalyst can often be recovered and reused, further enhancing the sustainability of the process.

Aqueous synthesis is another green alternative. For example, the oxidation of alcohols to carboxylic acids, including derivatives of benzoic acid, has been performed in water using a gold nanoparticle catalyst supported on titanium dioxide (Au NCs/TiO2) under an oxygen atmosphere. chemicalbook.com This method demonstrates the potential for using water as a benign solvent for oxidation reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.org Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times and often improved product yields. ijprdjournal.comijnrd.org

The synthesis of benzoic acid from the hydrolysis of benzamide (B126), for instance, can be completed in just 7 minutes with a 99% yield under microwave conditions, compared to the 1 hour required for conventional hydrolysis. ijnrd.org Similarly, the microwave-assisted synthesis of benzoic acid from benzanilide (B160483) using sulfuric acid as a catalyst has been shown to be a rapid and efficient method. ajrconline.orgijprdjournal.com This technique is scalable and its energy efficiency makes it an attractive alternative to traditional heating methods. ijprdjournal.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzoic Acid

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrolysis of Benzamide | 1 hour | 7 minutes (99% yield) | ijnrd.org |

| Hydrolysis of Benzyl Chloride | ~35 minutes | 3 minutes (97% yield) | ijnrd.org |

| Oxidation of Toluene with KMnO4 | 10-12 hours | 5 minutes (40% yield) | rasayanjournal.co.in |

| Synthesis from Benzanilide | ~30 minutes (reflux) | 10 minutes (at 225 watts) | ajrconline.org |

This table is for illustrative purposes and compares reaction times and yields for the synthesis of benzoic acid via different precursors using conventional heating versus microwave irradiation.

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.org Reactions with high atom economy generate less waste, making them more sustainable and cost-effective. libretexts.org

Addition reactions, for example, are considered highly atom-economical as all the atoms of the reactants are incorporated into the final product, resulting in a 100% atom economy. scranton.edu In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. scranton.edu

In the context of benzoic acid production, the direct reaction of hydrogen and chlorine to form hydrogen chloride (a precursor in some synthetic routes) has a 100% atom economy. libretexts.org However, the traditional synthesis of HCl from sodium chloride and sulfuric acid has a much lower atom economy of only 34.0% due to the formation of sodium sulfate (B86663) as a byproduct. libretexts.org

Efforts to improve atom economy in the synthesis of benzoic acid derivatives focus on designing reaction pathways that minimize the generation of waste. This includes the use of catalytic processes and reactions that proceed with high selectivity. google.comrsc.org

Process Intensification and Scale-Up Considerations

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound and its analogs, this involves optimizing reaction conditions and equipment for large-scale production.

The scalability of synthetic methods is a critical factor. For example, the industrial production of benzoic acid often involves the liquid-phase air oxidation of toluene using cobalt or manganese catalysts at elevated temperatures and pressures. alfa-chemistry.comchemicalbook.com While effective, this process requires careful control of reaction parameters to ensure safety and efficiency.

Microwave-assisted synthesis has also been evaluated for its scalability, showing potential for large-scale production with the availability of high-capacity microwave reactors. ijprdjournal.comijnrd.org The transition from laboratory-scale synthesis to industrial production requires careful consideration of heat and mass transfer, reaction kinetics, and safety protocols to ensure consistent product quality and a safe operating environment.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying the aromatic core of 3,4-Dichloro-2-methylbenzoic acid. wikipedia.org In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring; the presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

Displacement of Halogen Atoms

The two chlorine atoms on the benzene (B151609) ring of this compound serve as potential leaving groups in nucleophilic aromatic substitution reactions. The reactivity of these halogens is influenced by the electronic effects of the other substituents on the ring—the electron-withdrawing carboxylic acid group and the electron-donating methyl group. Generally, electron-withdrawing groups positioned ortho or para to the leaving group accelerate the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com In the case of this compound, the carboxylic acid group at position 1 and the methyl group at position 2 exert a combined electronic influence on the chlorine atoms at positions 3 and 4.

The displacement of these chlorine atoms can be achieved with various nucleophiles, although the reaction conditions may need to be tailored to overcome the potential for low reactivity. In some instances, the chlorine atoms can be selectively replaced. For example, in related dichlorinated benzoic acids, the position of the incoming nucleophile is directed by the combined electronic and steric effects of the ring substituents. google.com

Formation of Ether and Thioether Derivatives

The synthesis of ether and thioether derivatives from this compound typically proceeds through a nucleophilic aromatic substitution mechanism, where an alkoxide or a thiolate anion acts as the nucleophile, displacing one of the chlorine atoms. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable substrate. youtube.com In the context of aromatic systems, this involves the reaction of a phenoxide with an alkyl halide, or in this case, the reaction of an alkoxide with the chlorinated aromatic ring.

The formation of thioethers can be achieved using similar strategies, employing a thiol or its conjugate base as the nucleophile. The installation of a thiomethyl group, for instance, can be accomplished using specialized reagents that serve as a source for the nucleophilic thiomethyl moiety. diva-portal.org Research on related compounds, such as 2-halo-5-(sulfamoyl)benzoic acids, demonstrates the feasibility of synthesizing aryl ethers via aromatic substitution under specific conditions, including the use of phase transfer catalysis. acs.org

Advanced Derivatization for Functional Molecule Synthesis

Beyond simple substitution reactions, this compound can be transformed into a variety of more complex functional molecules through multi-step synthetic sequences. These derivatizations are often aimed at producing compounds with specific biological activities or for use as building blocks in materials science.

Synthesis of Hydrazide and Hydrazone Derivatives

A significant area of derivatization involves the conversion of the carboxylic acid group into hydrazides and subsequently into hydrazones. These classes of compounds are of interest due to their wide range of biological activities. wisdomlib.orgresearchgate.netnih.gov The synthesis typically begins with the conversion of the benzoic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. wisdomlib.orggoogle.comnih.gov This hydrazide can then undergo a condensation reaction with various aldehydes or ketones to yield a diverse library of hydrazone derivatives. mdpi.comminarjournal.comacgpubs.orgnih.gov

For instance, research on the synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide involved an initial reaction of phthalic anhydride (B1165640) with dichlorobenzene, followed by esterification and subsequent reaction with hydrazine hydrate. wisdomlib.org The resulting hydrazide was then used to produce a series of hydrazone derivatives by reacting it with substituted acetophenones. wisdomlib.org These multi-step syntheses highlight the utility of the dichlorinated benzoic acid scaffold in creating complex molecules with potential applications in medicinal chemistry.

| Derivative Type | General Synthetic Approach | Key Intermediates | References |

| Hydrazides | Esterification of the carboxylic acid followed by reaction with hydrazine hydrate. | Benzoic acid ester | wisdomlib.orggoogle.comnih.gov |

| Hydrazones | Condensation reaction of the corresponding hydrazide with an aldehyde or ketone. | Hydrazide, Aldehyde/Ketone | mdpi.comminarjournal.comacgpubs.org |

Exploration of Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, represent a three-dimensional structural motif of increasing interest in drug discovery. nih.gov The synthesis of spiro compounds from aromatic precursors can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions. While direct synthesis of spiro compounds from this compound is not widely reported, related structures can be used to form spirocyclic systems. For example, spiro-2-oxindole derivatives have been synthesized via a three-component reaction involving isatin, an amino acid, and a maleimide. nuph.edu.ua Other approaches to spirocycle synthesis include 1,3-dipolar cycloaddition reactions and intramolecular insertions. beilstein-journals.orgnih.gov The incorporation of a dichlorinated aromatic moiety into a spirocyclic framework could potentially lead to novel compounds with unique properties.

Ring Functionalization for Polymeric Precursors

The aromatic ring of this compound can be functionalized to create monomers suitable for polymerization. This often involves introducing reactive groups onto the ring that can participate in polymerization reactions. For example, the introduction of vinyl or acrylic groups can render the molecule capable of undergoing polymerization to form polymers with specific properties. Computational studies have been used to guide the selection of functional monomers, such as 4-vinylbenzoic acid, for the development of molecularly imprinted polymers. acs.org While direct polymerization of this compound itself is not a primary application, its derivatives can be designed to act as precursors for advanced polymeric materials. The chlorine atoms themselves could also potentially be used as sites for cross-linking or further modification of a polymer backbone.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of 3,4-dichloro-2-methylbenzoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can reveal details about its molecular orbitals and charge distribution.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ossila.com

For substituted benzoic acids, the nature and position of the substituents significantly influence the energies of the frontier orbitals. In the case of this compound, the electron-withdrawing chloro groups and the electron-donating methyl group will affect the electron density distribution across the benzene (B151609) ring and the carboxylic acid moiety. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely quantify these effects. ucl.ac.ukjocpr.com

Another important electronic property that can be visualized through DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). mdpi.comscm.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic group, making them susceptible to electrophilic attack, and positive potential around the acidic hydrogen of the carboxyl group.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Benzoic Acid Analog

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical reactivity and stability. actascientific.com |

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. While various software can perform these predictions, their accuracy can vary. semanticscholar.orgnmrdb.org For this compound, one would expect distinct signals for the two aromatic protons, the methyl protons, and the carboxylic acid proton in the 1H NMR spectrum. Similarly, the 13C NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. For this compound, characteristic vibrational bands would be expected for the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the aromatic ring and the methyl group, and C-Cl stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* transitions within the benzene ring.

Conceptual DFT also provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.com For this compound, Fukui function analysis could pinpoint which of the carbon atoms on the aromatic ring are most susceptible to attack. mdpi.com

Table 2: Predicted Acidity and Reactivity Descriptors (Illustrative)

| Descriptor | Illustrative Value | Interpretation |

| Predicted pKa | ~3.5 | Indicates a moderately strong organic acid. |

| Electronegativity (χ) | 4.5 eV | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 2.5 eV | Moderate resistance to change in electron distribution. |

Note: These values are illustrative and based on general trends for substituted benzoic acids. Specific calculations for this compound are required for accurate values.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational preferences of molecules.

The presence of the methyl and carboxylic acid groups ortho to each other in this compound introduces the possibility of different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A key conformational feature of benzoic acids is the orientation of the carboxylic acid group relative to the benzene ring. The rotation around the C-C bond connecting the carboxyl group to the ring can be explored by performing a potential energy surface (PES) scan. ucl.ac.uk This involves systematically changing the dihedral angle of this bond and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting energy profile reveals the low-energy (stable) conformations and the high-energy (transition state) structures. For ortho-substituted benzoic acids, steric hindrance between the substituent and the carboxylic acid group can significantly influence the preferred conformation. ucl.ac.uk

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in an environmental context, such as in aqueous solution or in contact with soil organic matter. MD simulations track the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

In an aqueous environment, MD simulations can reveal how water molecules solvate the this compound molecule. organicchemistrydata.org This includes the formation of hydrogen bonds between the carboxylic acid group and water molecules. Understanding the solvation structure is crucial for predicting the solubility and transport of the compound in water.

Reaction Mechanism Elucidation Through Computational Methods

The study of reaction mechanisms through computational approaches involves modeling the transformation of reactants into products. This provides a detailed picture of the energy landscape of a reaction, including the identification of transient species like transition states and intermediates. sumitomo-chem.co.jp Methods such as Density Functional Theory (DFT) are frequently employed to calculate the electronic structure and energies of molecules, offering a balance of accuracy and computational cost. sumitomo-chem.co.jprsc.org

A cornerstone of understanding reaction kinetics through computational chemistry is the localization of the transition state (TS). wikipedia.org The transition state represents the highest energy point along the minimum energy path from reactants to products and is characterized as a first-order saddle point on the potential energy surface. researchgate.netwizeprep.com According to Transition State Theory (TST), the rate of a reaction is fundamentally dependent on the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org

Table 1: Illustrative Energetics for a Hypothetical Reaction Step This table provides a conceptual illustration of data obtained from computational analysis of a reaction step. The values are not based on experimental data for this compound.

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +18.5 |

| Intermediate | -5.7 | -3.1 |

| Transition State 2 (TS2) | +12.8 | +16.0 |

| Products | -10.4 | -13.2 |

This type of data helps identify the rate-determining step of the reaction, which corresponds to the highest energy barrier (in this case, TS1).

Solvent interactions can significantly influence reaction pathways and energetics. Computational models account for these effects in two primary ways: implicit and explicit solvation models. scielo.org.za

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute, which can stabilize or destabilize reactants, intermediates, and transition states. For instance, in the dissociation of a benzoic acid, a polar solvent like water would stabilize the resulting carboxylate anion and hydronium ion, thereby lowering the reaction's free energy change. jbiochemtech.comjournalijar.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific, short-range interactions like hydrogen bonding between the solute and solvent molecules. ucl.ac.uk For this compound, explicit models could detail the hydrogen bonding between its carboxylic acid group and protic solvent molecules like ethanol (B145695) or water. jbiochemtech.comrsc.org While more computationally demanding, this method provides a more accurate picture of the immediate solvation shell and its role in the reaction mechanism. ucl.ac.uk The choice of solvent can alter reaction rates and even the preferred reaction pathway by selectively stabilizing certain transition states over others. rsc.org

Structure-Reactivity Relationship (SRR) Analysis

SRR analysis seeks to correlate the chemical structure of a series of related compounds with their reactivity in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific activity or property. While widely used in drug discovery (biological systems), QSAR can also be applied to non-biological systems to predict properties like reaction rates or equilibrium constants. nih.gov

For a series of substituted benzoic acids, a QSAR model could be developed to predict a property like the acid dissociation constant (pKa) or the rate of a specific reaction. The model would use calculated structural or electronic parameters, known as descriptors, as independent variables. These descriptors can include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A typical QSAR study involves building a regression model that correlates these descriptors with the observed property for a training set of compounds. The resulting equation can then be used to predict the property for new, untested compounds. For non-biological systems, this can be a powerful tool for catalyst design or for predicting the reactivity of environmental contaminants.

The Hammett equation is a foundational tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that connects reaction rates (k) or equilibrium constants (K) of substituted aromatic compounds to the ionization of a reference series: the dissociation of substituted benzoic acids in water at 25°C. viu.caviu.cautexas.edu

The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (e.g., benzoic acid). wikipedia.org

k or K is the constant for the substituted reactant.

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (inductive and resonance) of the substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. oxfordreference.com

ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org

For this compound, we can analyze the expected electronic effects based on the substituent constants for each group. The total effect is often approximated by the sum of the individual substituent constants.

Table 2: Hammett Substituent Constants (σ) Literature values for substituents relevant to this compound.

| Substituent | Position | σ Value | Electronic Effect |

| -Cl | meta | +0.37 | Electron-withdrawing (Inductive) |

| -Cl | para | +0.23 | Electron-withdrawing (Inductive > Donating Resonance) |

| -CH₃ | ortho | -0.07 | Electron-donating |

Advanced Analytical Method Development for Research and Environmental Monitoring

Chromatographic Separations

Chromatography is a fundamental technique for separating components from a mixture. For 3,4-Dichloro-2-methylbenzoic acid, both high-performance liquid chromatography and gas chromatography are applicable, each with specific method development considerations.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of substituted benzoic acids. helixchrom.commerckmillipore.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. sielc.comsielc.comresearchgate.net Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.

A simple, selective, and sensitive gradient reversed-phase liquid chromatography method can be developed for the separation and determination of dichlorobenzoic acid isomers. nih.gov The separation is often achieved on a C18 column, which is a versatile and widely used reversed-phase column. nih.govnih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. thaiscience.info The pH of the aqueous component is a critical parameter, and acidic conditions (e.g., using phosphoric acid or formic acid) are often employed to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with different polarities in a reasonable time frame. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. nih.govnih.gov The selection of the detection wavelength is optimized to maximize sensitivity.

Interactive Table 1: Exemplary HPLC Method Parameters for Chlorinated Benzoic Acid Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for nonpolar to moderately polar compounds like dichlorobenzoic acids. nih.govnih.gov |

| Mobile Phase A | 0.01 M Ammonium Acetate (B1210297) Buffer (pH 2.5) | Buffering at a low pH ensures the carboxylic acid is protonated, improving retention on the reversed-phase column. nih.gov |

| Mobile Phase B | Acetonitrile/Methanol | Common organic solvents used to elute compounds from the column. A gradient is often used for complex samples. nih.govekb.eg |

| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for standard analytical HPLC columns. researchgate.net |

| Detection | UV at 210-235 nm | The aromatic ring and carboxyl group provide UV absorbance in this range, allowing for sensitive detection. helixchrom.comnih.gov |

| Temperature | Ambient or controlled (e.g., 40 °C) | Temperature control can improve the reproducibility of retention times. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating volatile compounds. science.gov However, carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. colostate.edu Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable derivative. researchgate.netgcms.cz

The most common derivatization method for carboxylic acids is esterification, often to form methyl esters. colostate.edugcms.cz This can be achieved using various reagents, such as diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF3. jfda-online.com Another approach is silylation, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility. gcms.cznih.gov

Once derivatized, the resulting esters or silylated compounds can be readily analyzed by GC. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the analysis of chlorinated benzoic acid derivatives. nemi.gov

Interactive Table 2: Typical GC Method Parameters for Derivatized Benzoic Acid Analysis

| Parameter | Condition | Rationale |

| Derivatization | Methylation (e.g., with diazomethane) or Silylation (e.g., with BSTFA) | Increases volatility and thermal stability, making the analyte suitable for GC analysis. researchgate.netnih.gov |

| Column | Fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Provides high-resolution separation of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) | Allows for the separation of compounds with a range of boiling points. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to the chlorine atoms. MS provides identification. nih.govnemi.gov |

Chiral Chromatography for Stereoisomer Resolution

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. libretexts.org Enantiomers are molecules that are non-superimposable mirror images of each other and have identical physical properties, except for their interaction with plane-polarized light. youtube.com While this compound itself is not a chiral molecule (it lacks a stereocenter), the principles of chiral chromatography are essential in analytical method development for related chiral compounds.

The separation of enantiomers is typically achieved by using a chiral stationary phase (CSP) in HPLC. These CSPs create a chiral environment where the two enantiomers can interact differently, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose.

Alternatively, resolution can be achieved by reacting the racemic mixture of a chiral acid with a single enantiomer of a chiral base (a resolving agent). libretexts.orgyoutube.com This reaction forms a pair of diastereomeric salts. libretexts.org Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. youtube.com After separation, the individual enantiomers of the acid can be recovered by removing the resolving agent. youtube.com Studies have shown that even for structurally similar compounds like (RS)-2-phenylpropanoic acid, chiral discrimination can be observed and studied using techniques like NMR spectroscopy in the presence of chiral selectors like cyclodextrins. rsc.org

Hyphenated Techniques

Hyphenated techniques combine a separation technique with a spectroscopic detection technique, providing a powerful tool for both qualitative and quantitative analysis. The coupling of chromatography with mass spectrometry is particularly valuable for the analysis of this compound.

GC-MS and LC-MS for Identification and Quantification

Coupling gas or liquid chromatography with mass spectrometry (MS) provides a high degree of certainty in compound identification. While the chromatograph separates the components of a mixture, the mass spectrometer provides information about the molecular weight and structure of each component as it elutes.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. nih.gov After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its fragment ions, serves as a chemical fingerprint that can be compared to a library of known spectra for positive identification. researchgate.net A GC-MS method was developed for the determination of 3,5-dichlorobenzoic acid, a related compound, in monkey plasma, demonstrating the technique's applicability in complex biological matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This is particularly useful as it often does not require derivatization of the analyte. mdpi.com The eluent from the HPLC column is introduced into an interface (e.g., electrospray ionization, ESI) that generates ions from the analyte molecules, which are then analyzed by the mass spectrometer. LC-MS/MS (tandem mass spectrometry) can provide even greater selectivity and structural information, making it suitable for trace-level quantification in complex environmental or biological samples. mdpi.com A recent method for profiling carboxylic acids in crude oil utilized derivatization with a bromine-containing reagent followed by LC-high resolution MS to selectively identify acids based on the unique isotopic pattern of bromine. acs.org

Interactive Table 3: Exemplary Mass Spectrometry Parameters for Dichlorobenzoic Acid Analysis

| Technique | Ionization Mode | Mass Analyzer | Key Advantage |

| GC-MS | Electron Impact (EI) | Quadrupole | Provides reproducible fragmentation patterns for library matching and structural elucidation. nih.gov |

| LC-MS | Electrospray (ESI), negative ion mode | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Suitable for polar, non-volatile compounds without derivatization; high sensitivity. mdpi.com |

| LC-MS/MS | ESI, negative ion mode | Triple Quadrupole or Q-TOF | High selectivity and specificity for quantification in complex matrices through Multiple Reaction Monitoring (MRM). mdpi.com |

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection and quantification of electroactive species like this compound. These methods are often characterized by their high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization and on-site analysis. The core principle involves measuring the electrical response (such as current or potential) of the analyte at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are particularly well-suited for this purpose. The electrochemical behavior of this compound would be investigated by studying its oxidation or reduction peaks. For instance, the carboxylic acid group and the chlorinated aromatic ring are potential sites for electrochemical activity.

The development of a sensitive electrochemical sensor for this compound would typically involve the modification of a working electrode, such as a glassy carbon electrode (GCE). Modifications can enhance the electrode's active surface area, improve electron transfer kinetics, and increase selectivity towards the target analyte. Materials like graphene oxide, carbon nanotubes, metal nanoparticles, and conductive polymers are commonly employed for this purpose.

A hypothetical study on the voltammetric determination of a related compound, 3-methylmorphine, utilized a glassy carbon electrode modified with reduced graphene oxide, chitosan, and a bismuth film (Bi-rGO-CTS/GCE). nih.gov This sensor demonstrated a low limit of detection at the nanomolar level. nih.gov A similar approach could be adapted for this compound. The optimization process would involve a systematic investigation of experimental parameters, including:

Supporting Electrolyte and pH: The choice of buffer solution and its pH are critical as they can influence the protonation state of the carboxylic acid and the peak potentials. A Britton-Robinson buffer, for example, offers a wide pH range for such studies.

Scan Rate (for CV): By studying the relationship between the peak current and the scan rate, one can determine whether the electrochemical process is diffusion-controlled or adsorption-controlled.

Pulse Parameters (for SWV): Optimization of parameters like pulse amplitude, frequency, and step potential can significantly enhance the signal-to-noise ratio and, consequently, the sensitivity of the method.

Under optimized conditions, a calibration curve would be constructed by plotting the peak current against the concentration of this compound. The limit of detection (LOD) can then be calculated using the formula: LOD = 3 × SD/m, where SD is the standard deviation of the blank signal and 'm' is the slope of the calibration curve. nih.gov

| Parameter | Typical Range/Value for Method Development | Purpose |

| Working Electrode | Glassy Carbon Electrode (GCE), Modified GCE | Provides the surface for the electrochemical reaction. |

| Modification Material | Graphene, Carbon Nanotubes, Metal Nanoparticles | To enhance sensitivity and selectivity. |

| Voltammetric Technique | Cyclic Voltammetry (CV), Square-Wave Voltammetry (SWV) | To study electrochemical behavior and for quantification. |

| pH of Supporting Electrolyte | 2.0 - 10.0 | To optimize the electrochemical signal. |

| Limit of Detection (LOD) | nanomolar (nM) to micromolar (µM) range | To determine the lowest detectable concentration. |

Sample Preparation Strategies for Complex Matrices

The accurate determination of this compound in complex matrices such as soil, water, or biological tissues necessitates an efficient sample preparation step. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction of acidic herbicides from aqueous and solid samples. bohrium.comnih.govthermofisher.com For an acidic compound like this compound, the following SPE strategy would be appropriate:

Sample Pre-treatment: Water samples are typically acidified to a pH of around 2-3. researchgate.net This ensures that the carboxylic acid is in its neutral, protonated form, which enhances its retention on non-polar or ion-exchange sorbents. For soil samples, an initial extraction with an organic solvent (e.g., a methanol/water mixture) is often required, followed by dilution of the extract with acidified water. uwyo.edu

Sorbent Selection: A variety of SPE sorbents can be used. Polymeric sorbents, such as styrene-divinylbenzene-based materials (e.g., Oasis HLB), are often preferred for their high surface area and good retention of a broad range of compounds, including acidic herbicides. thermofisher.comresearchgate.net Anion-exchange sorbents can also be employed to retain the deprotonated carboxylate form of the analyte at a neutral or slightly basic pH. researchgate.net

Elution: After loading the sample and washing the cartridge to remove interferences, the retained this compound is eluted with a small volume of an organic solvent, often modified with an acid or a base to facilitate desorption. Ethyl acetate is a commonly used eluent for acidic herbicides. thermofisher.comca.gov

Concentration: The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a suitable solvent for analysis. ca.gov

| Step | Description | Rationale |

| Sample Acidification | Adjust sample pH to ~2-3. | To ensure the analyte is in its neutral, retainable form. researchgate.net |

| Sorbent Conditioning | Rinse the SPE cartridge with an organic solvent then with acidified water. | To activate the sorbent and ensure reproducible retention. uwyo.edu |

| Sample Loading | Pass the pre-treated sample through the cartridge. | To adsorb the analyte onto the solid phase. thermofisher.com |

| Washing | Rinse the cartridge with a weak solvent. | To remove co-extracted interferences. |

| Elution | Pass a strong organic solvent (e.g., ethyl acetate) through the cartridge. | To desorb the analyte from the sorbent. thermofisher.comca.gov |

| Concentration/Reconstitution | Evaporate the eluate and dissolve the residue in a known volume of solvent. | To increase the analyte concentration and prepare it for injection. ca.gov |

Molecularly Imprinted Polymers (MIPs) represent a more advanced and highly selective sample preparation strategy. youtube.comyoutube.com MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). youtube.comyoutube.com For this compound, a MIP could be synthesized using a functional monomer that can interact with the carboxylic acid group (e.g., through hydrogen bonding) and a cross-linker to create a rigid polymer network. After polymerization, the template molecule is removed, leaving behind specific binding cavities.

The use of MIPs in a solid-phase extraction format (MISPE) can offer superior cleanup and enrichment compared to conventional SPE, as the binding is highly specific to the target analyte and its close structural analogs. nih.govelsevierpure.com Research into MIPs for other carboxylic acids and herbicides has shown the feasibility of this approach for achieving high selectivity in complex samples. nih.govnih.govacs.org

Environmental Chemistry and Degradation Pathways

Microbial Degradation Studies in Soil and Aquatic Environments

The biodegradation of chlorinated benzoic acids is a key process in their removal from the environment. While specific studies on 3,4-Dichloro-2-methylbenzoic acid are limited, extensive research on structurally similar compounds provides significant insight into its likely microbial degradation.

Various bacterial strains have been identified that possess the metabolic capability to degrade chlorinated aromatic compounds, including dichlorobenzoic acids and dichlorotoluenes. These microorganisms are typically isolated from contaminated soil and water.

Pseudomonas species: Strains of Pseudomonas are frequently implicated in the degradation of chlorinated aromatic compounds. ethz.chnih.gov For instance, a Pseudomonas sp. was found to utilize 2-chlorobenzoate (B514982) as its sole carbon and energy source. nih.gov

Cupriavidus species : Cupriavidus sp. strain SK-3 can transform various chlorobenzoic acid (CBA) congeners, including 3,4-CBA, into their corresponding chlorocatechols. nih.gov Similarly, Cupriavidus necator JMP134 is a well-studied organism known for degrading 2,4-dichlorophenoxyacetic acid. nih.gov

Ralstonia sp. : Ralstonia sp. strain PS12 is capable of growing on dichlorotoluenes by metabolizing dichloromethylcatechols, which are structurally related intermediates. researchgate.net

Aeromonas hydrophila : This species has demonstrated the ability to degrade 3,4-dichlorobenzoic acid, a closely related compound lacking the 2-methyl group. researchgate.net

Sphingomonas haloaromaticamans : This organism can degrade 1,4-dichlorobenzene (B42874) through a pathway involving dichlorocatechol. ethz.ch

Xanthobacter flavus : Strain 14pl utilizes 1,4-dichlorobenzene as its sole carbon and energy source, degrading it via a modified ortho-cleavage pathway. ethz.ch

The microbial degradation of chlorinated aromatic acids typically proceeds through a series of enzymatic reactions that lead to the cleavage of the aromatic ring. The pathway for this compound can be inferred from the degradation of analogous compounds like dichlorotoluenes and other chlorobenzoates. researchgate.net

A probable pathway involves an initial attack by a dioxygenase enzyme, leading to the formation of a catechol derivative. For dichlorotoluenes, this results in dichloromethylcatechols. researchgate.net This is followed by the cleavage of the aromatic ring, which for chlorinated catechols, typically occurs via an ortho-cleavage pathway. researchgate.netunesp.br This cleavage yields chlorinated muconic acids, which are further metabolized. researchgate.net

For example, the degradation of 3,4-dichlorotoluene (B105583) by Ralstonia sp. PS12 proceeds through 3,4-dichloro-6-methylcatechol, which is then converted into 5-chloro-2-methyldienelactone. researchgate.net This suggests that the degradation of this compound could yield similar chlorinated and methylated intermediates. In some cases, degradation can be initiated by hydrolytic dehalogenation, as seen with 4-chlorobenzoic acid being converted to 4-hydroxybenzoic acid and then to protocatechuic acid. nih.gov

Key metabolites identified in the degradation of similar compounds are presented below.

| Precursor Compound | Key Metabolite(s) | Reference(s) |

| 2-Chlorobenzoate | 2,3-Dihydroxybenzoate | nih.gov |

| Dichlorotoluenes | Dichloromethylcatechols | researchgate.net |

| 4-Chlorobenzoic Acid | 4-Hydroxybenzoic acid, Protocatechuic acid | nih.gov |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol, Dichlorocatechol, 2,4-Dichloro-cis,cis-muconate | nih.gov |

| 1,4-Dichlorobenzene | 3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, Dichlorocatechol | ethz.ch |

The biotransformation of this compound is mediated by specific enzyme systems that catalyze the key steps in the degradation pathway. These enzymes belong to broader classes responsible for the breakdown of xenobiotics. nih.govresearchgate.net

Dioxygenases : The initial and often rate-limiting step is the oxidation of the aromatic ring, catalyzed by multicomponent enzyme systems like toluene (B28343) or chlorobenzene (B131634) dioxygenases. ethz.chupol.cz These enzymes introduce two hydroxyl groups to the ring.

Dehydrogenases : Following dioxygenation, a dehydrogenase enzyme facilitates rearomatization to form a substituted catechol. researchgate.net

Catechol 1,2-Dioxygenase : This enzyme is crucial for the ortho-cleavage of the catechol ring, breaking the aromatic structure to form a linear muconic acid derivative. researchgate.netunesp.br

Chloromuconate Cycloisomerase : This enzyme catalyzes the conversion of the resulting chloromuconate into a dienelactone. nih.govresearchgate.net

Dienelactone Hydrolase : This hydrolase is involved in the subsequent step, opening the lactone ring to produce a maleylacetate (B1240894) derivative. nih.govresearchgate.net

These enzymatic reactions are part of what is known as Phase I of biotransformation, which introduces or exposes functional groups on the parent compound. nih.govupol.cz

Abiotic Degradation Processes

In addition to microbial action, abiotic factors can contribute to the degradation of this compound in the environment.

Photolysis, or degradation by light, can be a significant transformation pathway for chlorinated aromatic acids. Studies on the structurally similar herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) show that it degrades under UV light. researchgate.net

In one study, the photolytic half-life of Dicamba in an aqueous solution under a solar simulator was 13.4 hours. researchgate.net The efficiency of photodegradation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or hydrogen peroxide (H₂O₂), which generate highly reactive hydroxyl radicals. researchgate.net The degradation pathway via photolysis can differ from microbial pathways, potentially leading to different sets of intermediate products. researchgate.net

Hydrolysis is the cleavage of chemical bonds by the addition of water. Many chlorinated aromatic compounds are notably stable to hydrolysis. ethz.ch For a compound to be considered hydrolytically stable under OECD guidelines, its half-life must be at least one year at 25°C. nih.gov

Research on Dicamba (3,6-dichloro-2-methoxybenzoic acid) indicates that it is stable to hydrolysis. researchgate.net Given the chemical similarities, it is highly probable that this compound also exhibits significant hydrolytic stability in typical environmental aqueous systems. This suggests that hydrolysis is likely a minor pathway for its environmental degradation compared to microbial and photolytic processes. nih.gov

Sorption and Mobility in Environmental Compartments

Adsorption to Soil Organic Matter and Minerals

The adsorption of chlorinated benzoic acids in soil is a complex process influenced by the compound's chemical properties (such as its acidity constant, pKa) and the soil's composition, including its organic matter content, clay mineralogy, and pH.

As a carboxylic acid, the speciation of this compound is pH-dependent. In most environmental soils, which typically have a pH above the compound's pKa, it will exist predominantly in its anionic (deprotonated) carboxylate form. Anionic organic compounds generally exhibit lower sorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion. However, several mechanisms can contribute to its adsorption:

Hydrophobic Interactions: The dichlorinated aromatic ring structure imparts hydrophobicity, allowing the molecule to partition into the nonpolar domains of soil organic matter (SOM). The sorption of benzoic acid has been shown to be higher in soils with greater organic matter content researchgate.net.

Mineral Surfaces: Adsorption can occur on the surfaces of soil minerals, particularly metal oxides (e.g., iron and aluminum oxides) and the edges of clay minerals, which can possess pH-dependent positive charges. Studies on heavy metal adsorption to minerals like montmorillonite (B579905), kaolinite, and calcite demonstrate the significant role these surfaces play in binding charged species researchgate.netnih.gov. While this research focuses on cations, mineral surfaces also offer sites for anion sorption.

Influence of pH: Soil pH is a master variable. At pH values below the pKa, the acid will be in its neutral, undissociated form, which is more hydrophobic and adsorbs more strongly to SOM. For example, studies on the herbicide Dicamba (3,6-dichloro-2-methoxy benzoic acid) show that adsorption is significantly affected by pH researchgate.net. Similarly, research on 2,4-dichlorobenzoic acid (2,4-DCBA) indicates that at low pH, the positively charged carbon surface promotes electrostatic attraction of the anionic form, and the neutral molecular form also adsorbs readily mdpi.com.

Table 1: General Factors Influencing Adsorption of Chlorinated Benzoic Acids in Soil

| Influencing Factor | Effect on Adsorption | Primary Mechanism | Reference |

|---|---|---|---|

| Soil Organic Matter (SOM) | Increases adsorption | Hydrophobic partitioning of the aromatic ring into organic carbon. | researchgate.net |

| Soil pH | Decreasing pH generally increases adsorption | Promotes the neutral form of the acid, which is more hydrophobic. Can also increase positive charges on mineral surfaces. | mdpi.com |

| Clay Content & Type | Variable; increases potential sorption sites | Adsorption to mineral surfaces (e.g., metal oxides) and clay edges. The type of clay (e.g., montmorillonite vs. kaolinite) affects surface area and charge. | researchgate.netnih.gov |

| Cation Exchange Capacity (CEC) | Indirect effect | While CEC relates to cation binding, the mineralogy contributing to CEC (clays, oxides) also provides sites for anion sorption. | researchgate.net |

Leaching Potential in Agricultural Soils

Leaching is the downward movement of a substance through the soil profile with percolating water. The potential for this compound to leach into groundwater depends on its persistence in soil and its tendency to remain in the mobile soil water phase.

The leaching potential is inversely related to sorption. Compounds that adsorb strongly to soil particles are less mobile and have a lower leaching risk. Given that this compound is an anion in most soils, it is expected to be relatively mobile, similar to other acidic herbicides.

Key factors determining leaching potential include:

Sorption Coefficient (Kd or Koc): A low sorption coefficient indicates weak binding to soil and high mobility. While specific values for this compound are not available, studies on other acidic herbicides like 2,4-D and sulfentrazone (B1681188) show that pH-dependent sorption models are crucial for accurately predicting their movement researchgate.net. Overestimating sorption can lead to an underestimation of leaching risk.

Persistence (Half-life): The longer a compound persists in the soil without degrading, the greater the opportunity for it to be leached.

Soil Properties: Sandy soils with low organic matter and low clay content allow for faster water percolation and have fewer sorption sites, leading to a higher leaching potential compared to clay or loam soils rich in organic matter nih.gov.

Rainfall and Irrigation: The amount and intensity of water moving through the soil profile are direct drivers of leaching.

Models like the Attenuation Factor (AF) are used to estimate leaching potential by integrating factors like soil properties, pesticide half-life, and sorption coefficients researchgate.net. Without empirical data for this compound, its leaching potential can only be inferred to be moderate to high based on the behavior of analogous chlorinated aromatic acids.

Environmental Monitoring and Detection in Natural Systems

The detection of this compound in environmental matrices like water and soil requires sensitive and specific analytical methods capable of identifying it at trace concentrations.

Trace Analysis Methods in Water and Soil

While no methods have been published specifically for the routine analysis of this compound, standard procedures for other chlorinated benzoic acids are directly applicable. A typical analytical workflow involves sample extraction, cleanup, and instrumental analysis.

Extraction:

Soil/Sediment: Pressurized liquid extraction (PLE) or sonication-assisted extraction (UAE) with an organic solvent (e.g., methanol, acetonitrile) is common. The extraction efficiency can be improved by adjusting the pH of the extraction solvent researchgate.net.

Water: Solid-phase extraction (SPE) is the most common technique. Water is passed through a cartridge containing a sorbent (e.g., C18, polymeric) that retains the analyte. The analyte is then eluted with a small volume of organic solvent osti.gov.

Cleanup and Derivatization: Extracts may require a cleanup step to remove interfering compounds from the matrix. For analysis by gas chromatography (GC), the carboxylic acid group must be derivatized (e.g., methylation) to make the compound more volatile.

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is well-suited for analyzing polar, non-volatile compounds like benzoic acids without derivatization osti.govekb.eg. Reversed-phase C18 columns are typically used.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of contaminants after derivatization nih.govresearchgate.net.

Table 2: General Analytical Methods for Chlorinated Aromatic Acids

| Technique | Matrix | Common Application | Reference |

|---|---|---|---|

| HPLC-UV | Water | Quantification of benzoic acids and chlorobenzoic acids after extraction. | osti.gov |

| GC-MS | Water, Soil | Identification and quantification of derivatized chlorinated benzoic acids. | nih.govresearchgate.net |

| LC-MS/MS | Water, Soil | Highly sensitive and selective method for detecting emerging contaminants, including acidic herbicides and their degradation products. | researchgate.net |

| SPE-GC-MS | Water | Standard combination for extracting and analyzing trace organic pollutants from aqueous samples. | researchgate.net |

Identification of Chlorinated Aromatic Structures in Natural Organic Matter

Chlorinated aromatic compounds, including various isomers of chlorinated benzoic acids, have been identified as constituents of natural organic matter (NOM) and even in extraterrestrial materials. Research has demonstrated the presence of compounds like 2,4-dichlorobenzoic acid and 4-chlorobenzoic acid in carbonaceous meteorites, suggesting that abiotic chlorination processes occur naturally nih.govpsu.edu.

These findings are relevant to the study of this compound as they confirm that the basic chemical structure (a chlorinated benzoic acid) can be part of complex organic matrices. The techniques used in such studies, like gas chromatography combined with atomic emission detection (GC-AED) or mass spectrometry (GC-MS), are powerful tools for identifying specific halogenated structures within a complex mixture psu.edu. These methods could be used to screen for the presence of this compound in environmental samples suspected of containing chlorinated organic pollutants or complex natural organic matter.

Applications in Chemical Synthesis and Advanced Materials

Intermediate in the Synthesis of Agrochemicals and Fine Chemicals

The structural features of 3,4-dichloro-2-methylbenzoic acid make it a valuable building block in the production of agrochemicals and fine chemicals. The presence of chlorine atoms and a carboxylic acid group allows for a range of chemical transformations, leading to compounds with desired biological or material properties.

While direct evidence of this compound being a precursor for specific commercial herbicides is limited in publicly available literature, its structural similarity to known herbicides suggests its potential in this field. For instance, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective systemic herbicide for controlling broadleaf weeds. google.comwikipedia.orggoogle.com The core structure of a dichlorinated benzoic acid is a key feature for its herbicidal activity.

Patents related to the synthesis of agrochemicals mention ortho-substituted aromatic carboxylic acids as important intermediates for the preparation of crop protection agents. googleapis.com In one patented process for preparing 4,5-dichloro-2-methylbenzoic acid, another isomer, it is noted that a mixture containing this compound can be an outcome of certain synthesis routes aimed at producing herbicidal precursors. googleapis.com Furthermore, derivatives of 3,4-dichloroaniline (B118046) are used to produce herbicides like propanil, diuron, and linuron, highlighting the importance of this substitution pattern in agrochemical design. nih.gov Research into novel quinazolinone–phenoxypropionate hybrids as herbicides also underscores the ongoing exploration of new molecular scaffolds for herbicidal activity. mdpi.com

Although no specific pesticide has been definitively traced back to this compound as its primary precursor in the reviewed literature, the collective evidence points towards its potential as a valuable intermediate in the research and development of new herbicidal and pesticidal agents. googleapis.comepo.org

Role in the Synthesis of Functional Organic Materials

The reactivity of this compound lends itself to the synthesis of functional organic materials, which are materials designed with specific, tailored properties for use in a variety of advanced applications.

In principle, this compound possesses a carboxylic acid group, a key functional group for polymerization reactions such as the formation of polyesters and polyamides. However, a review of the available scientific literature and patents did not yield specific examples of its use as a monomer in the synthesis of commercially significant polymers. While research on high-performance polymers is ongoing, including the development of materials from various functionalized monomers, the specific incorporation of this compound into polymer chains has not been prominently reported. nih.govpolyacs.org For instance, a related compound, 3,4-dichloro-2-hydroxybenzoic acid, has been noted for its high yields and processability in polymer manufacturing, but this is a distinct chemical entity. biosynth.com

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which can then act as a ligand, binding to metal ions to form coordination complexes or metal-organic frameworks (MOFs). These materials have potential applications in areas such as catalysis, gas storage, and separation.

While the coordination chemistry of various benzoic acid derivatives has been explored, with some forming coordination polymers with interesting properties, specific studies detailing the use of this compound as a ligand to create coordination complexes or MOFs are not extensively documented in the available literature. rsc.orgresearchgate.netgoogle.commit.edursc.orgmdpi.comnih.gov The synthesis of coordination polymers often involves ligands with multiple coordination sites, and while this compound offers a carboxylate group, its potential for forming stable, extended structures would depend on the specific reaction conditions and the metal ions used.

Utilization in Industrial Chemical Processes

Based on the available search results, there is no specific information detailing the utilization of this compound in distinct industrial chemical processes beyond its potential role as an intermediate in the synthesis of other chemicals as previously discussed.

Reaction Components in Catalytic Systems

There is no significant evidence in peer-reviewed journals or patents to suggest that this compound is utilized as a primary or ancillary component within catalytic systems. Its molecular structure, featuring a carboxylic acid group and chlorinated aromatic ring, could theoretically allow it to act as a ligand in organometallic catalysis. However, no studies have been identified that isolate or describe this function. Research in catalysis typically involves a wide array of benzoic acid derivatives, but specific investigations into the catalytic applications of the 3,4-dichloro-2-methyl isomer are not apparent.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of halogenated benzoic acids is evolving beyond traditional methods, with a growing emphasis on economic and ecological viability. Future research is focused on developing greener, more efficient pathways that minimize waste and utilize sustainable reagents.